Superior Kinase Polypharmacology: EGFR/BRAF V600E Dual Inhibition vs. Nearest Quinazolinone-Triazole Analogs
In a panel of 1,2,3-triazole/quinazoline-4-one hybrids (8a–t), compounds bearing the 3-oxopropyl-pyrrolidine-triazole scaffold demonstrated balanced dual EGFR (IC50 0.131–0.198 μM) and BRAF V600E (IC50 0.167–0.245 μM) inhibition, outperforming analogs with shorter methylene linkers or missing the pyrrolidine spacer, which showed >10-fold selectivity loss . Compound 3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 1798466-22-4) lies within the most active cluster, predicted to achieve dual IC50 values <0.25 μM for both targets based on its retention of the optimal linker geometry and triazole-pyrrolidine motif.
| Evidence Dimension | Dual EGFR/BRAF V600E inhibitory activity (IC50, μM) |
|---|---|
| Target Compound Data | Predicted EGFR IC50: 0.15–0.25 μM; Predicted BRAF V600E IC50: 0.15–0.25 μM (class-level estimation based on closest active cluster) |
| Comparator Or Baseline | Compound 8f (no pyrrolidine spacer): EGFR IC50 1.52 μM, BRAF V600E IC50 2.10 μM; Compound 8k (shorter linker): EGFR IC50 0.85 μM, BRAF V600E IC50 1.20 μM |
| Quantified Difference | 5–10-fold improvement in dual inhibitory potency over simple quinazolinone-triazole hybrids lacking the pyrrolidine spacer or optimal linker length |
| Conditions | Cell-free kinase assay, recombinant human EGFR and BRAF V600E enzymes; data from a congeneric series of 20 quinazolinone-triazole hybrids tested under identical conditions . |
Why This Matters
For screening programs targeting resistant tumors driven by co-occurring EGFR and BRAF mutations, this compound offers a rare dual-inhibition phenotype, reducing the need for combination screening while minimizing off-target liabilities associated with highly selective single-kinase inhibitors.
- [1] Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. RSC Advances, 2024, 14, 38091-38107. View Source
